2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions . For instance, the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one was done by the condensation of aromatic acid chlorides with 4-aminoantipyrine .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . These techniques could potentially be used to analyze the structure of the given compound.Chemical Reactions Analysis
Related compounds, such as 2-sulfonyl dienes, can undergo [4+2] and [2+4] cycloaddition reactions . The energy results indicated that the [2+4] cycloaddition reactions are the most favorable pathways .Scientific Research Applications
Medicinal Chemistry and Drug Development
Structure and Mechanism: The compound’s structure combines an indole moiety with a carbamoyl group and a sulfonyl group. These functional groups play a crucial role in its biological activity.
Potential Targets:- Anti-HIV-1 Activity : Some indole derivatives have shown anti-HIV-1 potential . Investigating this compound’s interaction with viral enzymes or receptors could lead to novel antiviral drug candidates.
Organic Synthesis
Synthetic Routes:- β-Alanine Derivatives : N-aryl-β-alanines, including this compound, serve as versatile starting materials for synthesizing heterocyclic systems. For instance, the pyrimidine skeleton, commonly found in pharmaceuticals, fungicides, and herbicides, can be accessed through these intermediates .
Chemical Reactions
Cyclization Products:- 1,4,5,6-Tetrahydropyridones : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectral data (1H-, 13C-, and IR) confirm the structures of these products .
Materials Science
Isocyanate Derivatives:Safety and Hazards
Mechanism of Action
Indole Derivatives
Indole derivatives are a class of compounds that have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active pharmacophores .
Sulfonyl Compounds
Sulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. They are known for their stability and are commonly used in organic synthesis. They can act as electrophiles in certain reactions, making them useful in the formation of carbon-carbon bonds .
properties
IUPAC Name |
2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-11-7-8-13-21(19)27)32(30,31)16-23(28)25-20-12-9-10-17(3)18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIQDDBKQICKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide |
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